1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene typically involves the reaction of 3-fluoro-5-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage. The general reaction scheme is as follows:
3-fluoro-5-methylphenol+2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromoethoxy group can be reduced to form an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include ethoxy derivatives.
Scientific Research Applications
1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromoethoxy and fluoro groups can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethoxy)-2-fluoro-4-methylbenzene
- 1-(2-Bromoethoxy)-4-fluoro-5-methylbenzene
- 1-(2-Bromoethoxy)-3-chloro-5-methylbenzene
Uniqueness
1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene is unique due to the specific positioning of the bromoethoxy, fluoro, and methyl groups on the benzene ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-4-8(11)6-9(5-7)12-3-2-10/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGJNUJNQDWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.